molecular formula C5H7N7 B055389 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine CAS No. 116889-64-6

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine

Cat. No. B055389
M. Wt: 165.16 g/mol
InChI Key: GCRANKPLOKKLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine, also known as MTA, is a compound that has been widely studied for its potential use in various scientific research applications. MTA is a tetrazole-containing pyrazolylamine that has shown promising results in a range of studies due to its unique chemical structure and properties. In

Mechanism Of Action

The mechanism of action of 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine has been shown to inhibit the activity of dihydrofolate reductase, which is involved in DNA synthesis and repair. 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine has also been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection against ischemic brain injury. 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine has also been shown to have antioxidant properties and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine is its unique chemical structure, which allows for the inhibition of various enzymes and signaling pathways. Another advantage is its potential use in a range of scientific research applications. However, one limitation of 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for the study of 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine, including the development of new cancer treatments, the exploration of its potential use in inflammation and neurological disorders, and the investigation of its mechanism of action. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to the discovery of new applications for 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine.

Synthesis Methods

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine can be synthesized using a variety of methods, including the reaction of 1-methyl-4-chloro-1H-pyrazole-5-carboxylic acid with sodium azide, followed by the reduction of the resulting tetrazole with lithium aluminum hydride. Another method involves the reaction of 1-methyl-4-pyrazolylamine with sodium azide, followed by hydrogenation with a palladium catalyst. Both methods result in the formation of 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine with high yields.

Scientific Research Applications

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine has been studied for its potential use in a variety of scientific research applications, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation, 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine has been shown to protect against ischemic brain injury and improve cognitive function.

properties

IUPAC Name

2-methyl-4-(2H-tetrazol-5-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7/c1-12-4(6)3(2-7-12)5-8-10-11-9-5/h2H,6H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRANKPLOKKLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558177
Record name 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine

CAS RN

116889-64-6
Record name 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116889-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(2H-tetrazol-5-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazol-5-amine, 1-methyl-4-(2H-tetrazol-5-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.